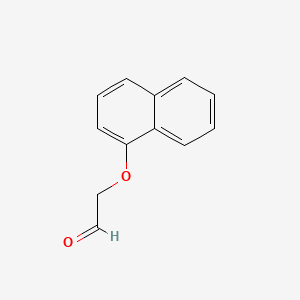

2-Naphthalen-1-yloxyacetaldehyde

Description

Contextualization within Naphthalene-Derived Organic Compounds

Naphthalene (B1677914), a polycyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, serves as a fundamental building block in organic chemistry. algoreducation.comfiveable.me Its derivatives are integral to the production of dyes, synthetic fibers, and pharmaceuticals. algoreducation.com Naphthalene's structure consists of a fused pair of benzene rings, and it is the simplest polycyclic aromatic hydrocarbon. wikipedia.org The addition of various functional groups to the naphthalene core leads to a diverse range of compounds with unique chemical and physical properties. An isomer of naphthalene, azulene, is also a 10 pi electron system and exhibits aromatic properties. wikipedia.org

The position of substitution on the naphthalene ring is critical in determining the properties of its derivatives. Traditional electrophilic substitution reactions on naphthalene often yield peri-substituted products, making the regioselective synthesis of specific isomers, such as certain 2-acyl naphthalenes, a challenge. nih.gov The development of synthetic methods to create specifically substituted naphthalenes is an active area of research. nih.gov

Significance of the Acetaldehyde (B116499) Functional Group in Chemical Transformations

The acetaldehyde functional group (-CHO) is a highly reactive moiety that plays a significant role in a wide array of chemical transformations. ontosight.aistpaulsschool.org.uk Its carbonyl group makes it susceptible to nucleophilic attack, oxidation, and reduction reactions. ontosight.aistpaulsschool.org.uk This reactivity allows for its use as a precursor in the synthesis of numerous other compounds, including acetic acid, pyridine (B92270) derivatives, and pentaerythritol. adventchembio.comwikipedia.org

Key reactions involving the acetaldehyde group include:

Nucleophilic Addition: Aldehydes readily undergo addition reactions with nucleophiles like Grignard reagents and organolithium compounds to form alcohols. wikipedia.org They can also react with alcohols to form hemiacetals and acetals, which can serve as protecting groups in multi-step syntheses. adventchembio.comchemistrysteps.com

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to a primary alcohol. stpaulsschool.org.uk

Condensation Reactions: Aldol (B89426) condensation is a characteristic reaction of aldehydes, leading to the formation of β-hydroxy aldehydes or α,β-unsaturated aldehydes. stpaulsschool.org.uknih.gov The Strecker synthesis, another important condensation reaction, utilizes aldehydes to produce amino acids. wikipedia.orgnih.gov

The versatility of the aldehyde group makes it a valuable component in the synthesis of complex organic molecules. stpaulsschool.org.uk

Overview of Current Research Trends Relevant to Naphthalenyloxy Structures and Aldehydes

Current research involving naphthalenyloxy structures often focuses on their application in medicinal chemistry and materials science. For instance, derivatives of naphthalenyloxy compounds are investigated for their potential as pharmaceuticals. molbase.com

Research on aldehydes is continually evolving, with a focus on developing new catalytic methods for their synthesis and transformation. nih.gov Aldehydes are recognized as crucial intermediates in the synthesis of fine chemicals, agrochemicals, and pharmaceuticals. nih.gov Recent studies have explored the influence of aldehydes on the reactivity and selectivity of catalytic reactions, such as nickel-catalyzed cross-coupling reactions. nih.gov Furthermore, the role of aldehydes in prebiotic chemistry and the origin of life is an area of active investigation, with studies exploring their formation under early Earth conditions. nih.gov

Chemical Properties of 2-Naphthalen-1-yloxyacetaldehyde

| Property | Value |

| Molecular Formula | C12H10O2 |

| Molecular Weight | 186.21 g/mol |

| Exact Mass | 186.068079557 g/mol |

| CAS Number | 60148-34-7 |

This data is compiled from multiple sources. molbase.comechemi.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

60148-34-7 |

|---|---|

Molecular Formula |

C12H10O2 |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

2-naphthalen-1-yloxyacetaldehyde |

InChI |

InChI=1S/C12H10O2/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12/h1-8H,9H2 |

InChI Key |

SUWRQYQPFQCMFZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCC=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Naphthalen 1 Yloxyacetaldehyde and Analogous Naphthalenyloxy Aldehydes

Strategies for the Formation of the Naphthalen-1-yloxy Ether Linkage

The creation of the ether linkage between the naphthalene (B1677914) core and the acetaldehyde (B116499) side chain is a critical step. This is most commonly achieved through the nucleophilic attack of a naphthoxide ion on an electrophilic two-carbon synthon.

O-Alkylation Reactions of 1-Naphthol (B170400) with Haloacetaldehyde Precursors

The most direct and widely employed method for forming the naphthalen-1-yloxy bond is the O-alkylation of 1-naphthol, a variant of the Williamson ether synthesis. pharmaxchange.info In this reaction, 1-naphthol is first deprotonated by a base to form the more nucleophilic 1-naphthoxide anion. This anion then displaces a halide from a haloacetaldehyde precursor in a bimolecular nucleophilic substitution (SN2) reaction.

Commonly used haloacetaldehyde precursors include 2-bromoacetaldehyde or its more stable acetal-protected forms, such as 2-bromoacetaldehyde dimethyl acetal. The use of the acetal prevents self-condensation of the reactive aldehyde and is readily hydrolyzed to the desired aldehyde in a subsequent step.

The reaction is typically carried out in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like acetonitrile (CH₃CN) or dimethylformamide (DMF). pharmaxchange.info Microwave-assisted conditions have also been shown to promote the O-alkylation of naphthols, often leading to reduced reaction times and improved yields. mtak.hu For instance, the microwave-promoted alkylation of naphthols with alkyl halides in the presence of K₂CO₃ in acetonitrile has proven to be O-selective. mtak.hu

Table 1: Representative Conditions for O-Alkylation of Naphthols

| Naphthol | Alkylating Agent | Base | Solvent | Conditions | Product Type | Reference |

| 1-Naphthol | Benzyl (B1604629) Halide | K₂CO₃ | Acetonitrile | Microwave | O-Alkylated | mtak.hu |

| 2-Naphthol (B1666908) | Benzyl Bromide | Base | DMF | Standard | O-Alkylated | pharmaxchange.info |

| 2-Naphthol | Benzyl Bromide | Base | Trifluoroethanol | Standard | C-Alkylated | pharmaxchange.info |

| 1-Naphthol | Epichlorohydrin | TBAB (catalyst) | S-L PTC | 70 °C | O-Alkylated | researchgate.net |

Note: The choice of solvent can significantly influence the reaction's regioselectivity. While polar aprotic solvents favor O-alkylation, protic solvents can solvate the naphthoxide oxygen, potentially leading to increased C-alkylation. pharmaxchange.info

Nucleophilic Aromatic Substitution Approaches in Naphthalenic Systems

Nucleophilic aromatic substitution (SNAr) presents an alternative, though less common, strategy for forming the ether linkage. This approach involves the displacement of a leaving group (such as a halide) from the naphthalene ring by an oxygen nucleophile. For an SNAr reaction to proceed, the naphthalene ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.

In the context of synthesizing naphthalenyloxyacetaldehyde, this would require a starting material like 1-chloro-2-nitronaphthalene or 1-fluoro-4-nitronaphthalene. The reaction would proceed by treating the activated naphthyl halide with a nucleophile like sodium 2,2-dimethoxyethoxide, followed by deprotection of the acetal.

While viable, this method is less direct than O-alkylation of 1-naphthol for the synthesis of the parent 2-naphthalen-1-yloxyacetaldehyde, as it necessitates a suitably substituted naphthalene precursor. However, it becomes a powerful tool for accessing derivatives that are difficult to prepare via electrophilic substitution of 1-alkoxynaphthalenes. Research has demonstrated that groups like a methoxy group on a naphthalene ring can be replaced via nucleophilic aromatic substitution when activated by an adjacent diphenylphosphinyl group. elsevierpure.com

Introduction of the Acetaldehyde Moiety

The acetaldehyde group can be introduced either after the formation of the ether linkage or, in some cases, its precursor can be part of the initial etherification step.

Direct Formylation Reactions of Substituted Naphthalenes

Direct formylation involves introducing an aldehyde group (-CHO) onto the aromatic ring through an electrophilic aromatic substitution reaction. Naphthalene is more reactive than benzene (B151609) towards electrophilic substitution and typically reacts at the α-position (C1). youtube.comwordpress.comvpscience.org The presence of an existing alkoxy group at the 1-position, being an activating ortho-, para-director, would be expected to direct incoming electrophiles to the C2 and C4 positions.

Several methods exist for the formylation of aromatic rings:

Vilsmeier-Haack Reaction: Uses a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, typically DMF, to generate the Vilsmeier reagent, a mild electrophile.

Gattermann Reaction: Employs hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst.

Rieche Formylation: Utilizes dichloromethyl methyl ether (Cl₂CHOCH₃) and a strong Lewis acid like titanium tetrachloride (TiCl₄). This method has been successfully applied to the formylation of naphthalene-fused propellanes. researchgate.net

However, the direct formylation of 1-alkoxynaphthalenes to produce a 2-formyl derivative can be challenging and may lead to mixtures of products or decomposition, depending on the specific reaction conditions and the stability of the substrate. researchgate.net

Oxidation of Corresponding 2-(Naphthalen-1-yloxy)ethanols

A reliable and highly versatile two-step method for introducing the acetaldehyde moiety involves the oxidation of a precursor alcohol. This strategy begins with the O-alkylation of 1-naphthol with a 2-haloethanol (e.g., 2-chloroethanol) or with ethylene (B1197577) oxide to synthesize 2-(naphthalen-1-yloxy)ethanol.

This primary alcohol can then be oxidized to the corresponding aldehyde, this compound. A wide array of modern oxidation reagents can achieve this transformation with high selectivity, minimizing over-oxidation to the carboxylic acid.

Table 2: Common Reagents for Oxidation of Primary Alcohols to Aldehydes

| Reagent/Method | Description |

| Pyridinium (B92312) chlorochromate (PCC) | A chromium(VI)-based reagent that reliably oxidizes primary alcohols to aldehydes in dichloromethane (CH₂Cl₂). |

| Pyridinium dichromate (PDC) | Similar to PCC, can be used for the selective oxidation to aldehydes. |

| Swern Oxidation | Uses oxalyl chloride or trifluoroacetic anhydride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine (Et₃N) at low temperatures. |

| Dess-Martin Periodinane (DMP) | A hypervalent iodine reagent that provides a mild and efficient oxidation of primary alcohols to aldehydes under neutral conditions. |

This oxidation approach is often preferred due to its high yields, predictability, and the wide availability of suitable oxidizing agents.

Multi-Component Reactions for Carbonyl Compound Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, offer a pathway to complex molecules with high atom economy. tcichemicals.comdiva-portal.org While MCRs are powerful for generating molecular diversity, their application to the direct synthesis of a relatively simple structure like this compound is not straightforward. nih.gov

Most well-known MCRs, such as the Passerini and Ugi reactions, are isocyanide-based and lead to the formation of α-acyloxy amides or peptidomimetic structures, respectively. nih.govorganic-chemistry.org Other prominent MCRs like the Hantzsch pyridine (B92270) synthesis or the Biginelli reaction produce specific heterocyclic scaffolds. nih.gov

A hypothetical MCR approach for a related structure might involve 1-naphthol, an isocyanide, and a source of the formyl group, but this would represent a novel and unexplored reaction pathway. Currently, MCRs are more suited to building complex scaffolds onto which a naphthalenyloxy moiety might be appended, rather than for the direct synthesis of this compound itself.

Chemoselective and Regioselective Synthetic Approaches

The synthesis of naphthalenyloxy aldehydes from naphthols presents challenges in both chemoselectivity and regioselectivity. The naphthol anion is an ambident nucleophile, meaning it can undergo alkylation at either the oxygen (O-alkylation) or a carbon atom of the naphthalene ring (C-alkylation), typically at a position ortho or para to the hydroxyl group.

Chemoselectivity (O- vs. C-Alkylation):

The selective synthesis of this compound requires favoring O-alkylation over the competing C-alkylation. The outcome of this competition is influenced by several factors, including the nature of the solvent, the counter-ion of the base used to deprotonate the naphthol, and the presence of additives. In general, polar aprotic solvents tend to promote O-alkylation, while nonpolar solvents can favor C-alkylation. The use of phase-transfer catalysis, as will be discussed in a later section, is a powerful tool for achieving high chemoselectivity for O-alkylation. By facilitating the transfer of the naphthoxide ion to an organic phase where it is less solvated and more reactive, phase-transfer catalysts enhance the rate of O-alkylation.

A study on the alkylation of 2-naphthol with dimethyl carbonate and methanol over zeolite catalysts demonstrated that O-alkylation is generally more facile than C-alkylation. researchgate.net This suggests that the oxygen atom is the more kinetically favored site of attack.

Regioselectivity in Naphthol Alkylation:

When considering substituted naphthols, the position of substitution on the naphthalene ring becomes a critical factor. For instance, in the Friedel-Crafts alkylation of beta-naphthol with allylic alcohols, selective α-alkylation can be achieved using a p-toluenesulfonic acid catalyst. alfa-chemistry.com While this example pertains to C-alkylation, it highlights the importance of catalyst choice in directing regioselectivity. In the context of synthesizing substituted naphthalenyloxy aldehydes, the starting naphthol's substitution pattern will dictate the final product's structure. For the synthesis of this compound, the starting material is 1-naphthol, and the primary challenge is ensuring exclusive O-alkylation.

| Factor | Effect on Selectivity | Rationale |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) favor O-alkylation. | Solvation of the counter-ion increases the nucleophilicity of the oxygen atom. |

| Nonpolar solvents (e.g., toluene (B28343), benzene) can favor C-alkylation. | Less solvation of the ion pair can lead to aggregation and favor attack at the more sterically accessible ring carbon. | |

| Base/Counter-ion | The choice of base (e.g., NaOH, K2CO3) and its counter-ion can influence the hardness/softness of the nucleophile. | Harder nucleophiles (favored by smaller, less polarizable cations) tend to favor O-alkylation. |

| Phase-Transfer Catalyst | Significantly promotes O-alkylation. | Facilitates the transfer of the naphthoxide anion to the organic phase, enhancing its reactivity towards O-alkylation. |

Catalytic Methods in Naphthalen-1-yloxyacetaldehyde Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased reaction rates, milder conditions, and improved selectivity. In the synthesis of this compound and its analogs, catalytic methods are primarily employed to facilitate the Williamson ether synthesis.

Phase-Transfer Catalysis (PTC):

Phase-transfer catalysis is a particularly effective technique for the O-alkylation of naphthols. This method involves the use of a catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, to transport the naphthoxide anion from an aqueous or solid phase into an organic phase where the alkylating agent is dissolved. This overcomes the mutual insolubility of the reactants and accelerates the reaction.

The general mechanism involves the formation of an ion pair between the phase-transfer catalyst cation and the naphthoxide anion. This ion pair is soluble in the organic phase, where the "naked" and highly reactive naphthoxide anion can readily react with the alkylating agent.

Advantages of using PTC in the synthesis of naphthalenyloxy aldehydes include:

Milder reaction conditions (lower temperatures and atmospheric pressure).

Use of inexpensive and environmentally benign bases like sodium hydroxide.

Increased reaction rates and yields.

Suppression of side reactions, leading to higher product purity.

Elimination of the need for anhydrous and expensive aprotic solvents.

| Catalyst | Typical Reaction Conditions | Advantages |

| Tetrabutylammonium bromide (TBAB) | 1-Naphthol, 2-chloroacetaldehyde diethyl acetal, aqueous NaOH, organic solvent (e.g., toluene), room temperature to mild heating. | Commercially available, relatively inexpensive, and effective for a wide range of PTC reactions. |

| Tetrabutylammonium hydrogen sulfate (TBAHS) | Similar to TBAB. | Can be used in both neutral and basic conditions. |

| Aliquat 336 (Tricaprylylmethylammonium chloride) | Similar to TBAB. | Often used in industrial applications due to its thermal stability and high activity. |

Other Catalytic Approaches:

While PTC is the most common catalytic method for this type of synthesis, other catalytic systems have been explored for related etherifications. For instance, copper-catalyzed cross-coupling reactions of aryl halides with alcohols have been developed, although these are more commonly applied when starting with a halogenated naphthalene derivative. organic-chemistry.org For the direct alkylation of naphthols, PTC remains a highly practical and efficient choice.

Green Chemistry Principles Applied to Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This involves considering factors such as the choice of solvents, reagents, and catalysts, as well as energy efficiency and waste reduction.

Atom Economy: The Williamson ether synthesis, a substitution reaction, generally has a good atom economy, with the main byproduct being a salt (e.g., NaCl).

Use of Safer Solvents and Reaction Conditions: A key aspect of greening the synthesis of naphthalenyloxy aldehydes is the replacement of hazardous organic solvents with more environmentally benign alternatives. Phase-transfer catalysis allows for the use of water as a solvent for the base, reducing the reliance on volatile organic compounds (VOCs). organic-chemistry.org Microwave-assisted and ultrasonically-assisted syntheses in aqueous micellar media have been developed for the O-alkylation of naphthols, offering energy-efficient and solvent-minimized approaches. researchgate.net

Use of Renewable Feedstocks: While the naphthalene core is typically derived from fossil fuels, research into producing aromatic compounds from renewable biomass sources is an active area of green chemistry.

Catalysis: The use of catalysts, as discussed in the previous section, is a fundamental principle of green chemistry. Catalysts reduce the energy requirements of reactions and can enable the use of more environmentally friendly reagents. Recyclable catalysts, such as polymer-supported phase-transfer catalysts, can further enhance the green credentials of a synthesis.

Stereochemical Control in Analogous Chiral Aldehyde Systems

While this compound itself is achiral, the introduction of stereocenters into the aldehyde or the naphthalene moiety leads to chiral analogs. The synthesis of such compounds with high stereochemical control is a significant challenge and an area of active research in asymmetric synthesis.

Asymmetric Synthesis of Chiral Aryloxyacetaldehydes:

The synthesis of enantioenriched aryloxyacetaldehydes can be approached in several ways:

Use of Chiral Starting Materials: A straightforward approach is to start with a chiral building block. For example, the alkylation of a naphthol with a chiral, enantiomerically pure 2-haloacetaldehyde derivative would lead to a chiral product.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the achiral starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Asymmetric Catalysis: This is a highly efficient approach where a small amount of a chiral catalyst is used to generate a large amount of an enantioenriched product.

Asymmetric Phase-Transfer Catalysis: The use of chiral phase-transfer catalysts, often derived from cinchona alkaloids, has been successful in the asymmetric alkylation of various pronucleophiles. nih.gov In the context of synthesizing chiral naphthalenyloxy aldehydes, a chiral PTC could potentially be used to achieve enantioselective O-alkylation.

N-Heterocyclic Carbene (NHC) Catalysis: NHCs have emerged as powerful organocatalysts for a variety of asymmetric transformations. A novel NHC-catalyzed enantioselective synthesis of aryloxyphthalides from phthalaldehyde and phenols has been reported, demonstrating the potential of this approach for creating chiral C-O bonds with high enantioselectivity. researchgate.net

Stereoselective Allylation Reactions:

For analogous systems, such as chiral α-amino-β-hydroxy aldehydes, stereoselective allylation reactions have been studied. researchgate.net The use of Lewis acids can mediate these reactions, with the stereochemical outcome depending on the substrate and the specific Lewis acid employed. This highlights the importance of reagent control in achieving high diastereoselectivity in more complex systems.

| Approach | Description | Example in Analogous Systems |

| Chiral Pool Synthesis | Utilizes readily available, enantiomerically pure natural products as starting materials. | Synthesis starting from a chiral epoxide. |

| Chiral Auxiliaries | A chiral moiety is temporarily incorporated to direct stereoselective bond formation. | Evans' oxazolidinone auxiliaries for asymmetric alkylations. |

| Asymmetric Catalysis | A chiral catalyst is used to control the stereochemical outcome of the reaction. | Cinchona alkaloid-derived phase-transfer catalysts for asymmetric alkylations. nih.gov |

| Substrate Control | An existing stereocenter in the substrate directs the formation of a new stereocenter. | Diastereoselective reactions of chiral aldehydes. |

Reaction Mechanisms and Reactivity Profiles of 2 Naphthalen 1 Yloxyacetaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde functional group is a key site of reactivity in 2-Naphthalen-1-yloxyacetaldehyde due to the electrophilic nature of the carbonyl carbon.

Nucleophilic Addition Reactions to the Carbonyl

The carbonyl carbon of the aldehyde is sp² hybridized and susceptible to attack by nucleophiles. libretexts.orglibretexts.org This leads to the formation of a tetrahedral alkoxide intermediate, which is then protonated to yield an alcohol. libretexts.orglibretexts.org The general mechanism involves the nucleophile attacking the partially positive carbonyl carbon, causing the pi electrons of the carbon-oxygen double bond to move to the oxygen atom. libretexts.orgmasterorganicchemistry.com

The reactivity of the aldehyde in this compound towards nucleophilic addition is influenced by both electronic and steric factors. Aldehydes are generally more reactive than ketones because they have only one alkyl group, resulting in less steric hindrance for the approaching nucleophile. libretexts.orglibretexts.org

| Reaction Type | General Mechanism | Key Intermediates |

| Nucleophilic Addition | Attack of a nucleophile on the electrophilic carbonyl carbon. libretexts.orgmasterorganicchemistry.com | Tetrahedral alkoxide intermediate. libretexts.orglibretexts.org |

Condensation Reactions (e.g., Aldol (B89426), Knoevenagel)

This compound can participate in condensation reactions, which are crucial for forming carbon-carbon bonds. libretexts.org In an aldol condensation, an enolate ion reacts with a carbonyl compound to form a β-hydroxyaldehyde or β-hydroxyketone. libretexts.orgvanderbilt.edu This is followed by dehydration to produce a conjugated enone. libretexts.orgvanderbilt.edu The reaction is typically base-catalyzed, with the base abstracting an α-proton to form the nucleophilic enolate. vanderbilt.eduyoutube.com

The Knoevenagel condensation is another important reaction where an active methylene (B1212753) compound reacts with an aldehyde or ketone in the presence of a weak base, such as an amine. libretexts.org

| Condensation Reaction | Description | Typical Catalyst |

| Aldol Condensation | An enolate reacts with a carbonyl compound to form a β-hydroxyaldehyde or β-hydroxyketone, followed by dehydration. libretexts.orgvanderbilt.edu | Base (e.g., NaOEt). vanderbilt.edu |

| Knoevenagel Condensation | An active methylene compound reacts with an aldehyde or ketone. libretexts.org | Weak base (e.g., amine). libretexts.org |

| Claisen-Schmidt Condensation | Reaction between an aldehyde or ketone and an aromatic carbonyl compound lacking an alpha-hydrogen. libretexts.org | Base (e.g., NaOH). libretexts.org |

Oxidation and Reduction Pathways of the Aldehyde

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. Oxidation can be achieved using various oxidizing agents.

Reduction of the aldehyde to a primary alcohol can be accomplished using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Mechanisms Involving the Ether Linkage and Naphthalene (B1677914) Moiety

Potential Cleavage Reactions of the Naphthalen-1-yloxy Ether

Ether linkages are generally stable but can be cleaved under harsh conditions, such as treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. masterorganicchemistry.com The cleavage of aryl alkyl ethers, like this compound, typically yields a phenol (B47542) (in this case, 1-naphthol) and an alkyl halide. The use of reagents like boron tribromide (BBr₃) can also effect ether cleavage. organic-chemistry.org Additionally, hydrogenolysis can be employed to cleave naphthylmethyl ethers. nih.gov Fungal peroxygenases have also been shown to catalyze the H₂O₂-dependent cleavage of various ethers. nih.gov

Electrophilic Aromatic Substitution on the Naphthalene Ring

The naphthalene ring in this compound can undergo electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.comlumenlearning.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. pearson.comdalalinstitute.com The ether oxygen is an activating group and directs incoming electrophiles to the ortho and para positions. For naphthalene, electrophilic attack generally occurs at the 1-position (α-position) as it leads to a more stable carbocation intermediate. onlineorganicchemistrytutor.com

Radical Reactions Involving the Naphthalene Scaffold

The naphthalene scaffold, a core component of this compound, is susceptible to radical reactions, particularly with highly reactive species like the hydroxyl radical (•OH). researchgate.net The oxidation of naphthalene initiated by hydroxyl radicals can lead to the formation of various products, including ring-opening products such as 2-formylcinnamaldehyde and organic acids. researchgate.netnih.gov These acidic compounds are typically formed through secondary or tertiary oxidation processes. researchgate.net

The reaction of naphthalene with •OH can proceed via two main pathways: addition to the aromatic ring to form OH-naphthalene adducts or hydrogen abstraction to form naphthyl radicals. nih.govuhasselt.be At lower temperatures, the addition reaction is more favorable, while at higher temperatures (above 600 K), hydrogen abstraction becomes more significant. uhasselt.be The formation of 1,2-naphthoquinone (B1664529) and 1,4-naphthoquinone (B94277) from the reaction of naphthalene with OH radicals has also been observed. researchgate.net These quinones are formed through the subsequent reaction of hydroxynaphthalene intermediates with OH and O2. researchgate.net

The presence of the yloxyacetaldehyde substituent at the 1-position of the naphthalene ring in this compound is expected to influence the regioselectivity and rate of radical attack compared to unsubstituted naphthalene. The electron-donating nature of the ether oxygen could activate the naphthalene ring towards electrophilic radical attack, while the aldehyde group could potentially undergo its own set of radical reactions.

The metabolism of naphthalene-containing compounds can generate reactive oxygen species (ROS), such as superoxide (B77818) radicals. ijpsjournal.com This occurs through the formation of metabolites like naphthalene epoxides and naphthoquinones, which can undergo redox cycling. ijpsjournal.com

Intermediates in Reactions of this compound

The reactions of this compound can proceed through various reactive intermediates, including carbocations, carbanions, and radical species. ijpsjournal.comslideshare.net The specific intermediate formed depends on the reaction conditions and the nature of the attacking reagent.

Carbocations: Carbocations are positively charged ions containing a carbon atom with six valence electrons. dalalinstitute.com They are typically formed through the heterolytic cleavage of a bond to a more electronegative atom. dalalinstitute.com In the context of this compound, carbocationic intermediates could potentially form at the benzylic-like position of the naphthalene ring or at the carbonyl carbon of the acetaldehyde (B116499) moiety under acidic conditions. The stability of such carbocations would be influenced by the electron-donating resonance effect of the naphthalene ring and the ether oxygen, as well as the inductive effects of the substituents. slideshare.netlibretexts.org Carbocations can undergo various reactions, including nucleophilic attack, elimination of a proton, and rearrangement to more stable structures. dalalinstitute.comlibretexts.org

Carbanions: Carbanions are negatively charged ions in which a carbon atom has an unshared pair of electrons. libretexts.org They are typically formed by the removal of a proton from a C-H bond by a strong base. libretexts.org For this compound, a carbanion could be generated at the carbon alpha to the carbonyl group. The stability of this carbanion would be enhanced by the electron-withdrawing inductive effect of the adjacent carbonyl group and potential resonance delocalization. libretexts.org Carbanions are potent nucleophiles and can participate in a variety of bond-forming reactions. dalalinstitute.com

Radical intermediates are chemical species that contain one or more unpaired electrons. In the reactions of this compound, radical species can be generated through various processes, including homolytic bond cleavage induced by heat or light, or by reaction with other radical species.

The reaction of the naphthalene moiety with hydroxyl radicals (•OH) is a key example. This reaction can lead to the formation of naphthyl radicals by hydrogen abstraction or OH-naphthalene adduct radicals by addition. nih.govuhasselt.be Theoretical studies have investigated the reaction pathways for hydrogen abstraction from naphthalene by hydroxyl radicals, leading to the formation of 1-naphthyl and 2-naphthyl radicals. uhasselt.be The subsequent reactions of these radical intermediates can lead to a variety of oxidation products. researchgate.net For instance, the reaction of the 2-naphthyl radical with phenylacetylene (B144264) has been studied to understand ring-growth pathways in polycyclic aromatic hydrocarbon formation. maxapress.com

The characterization of these transient radical species often requires specialized techniques such as electron paramagnetic resonance (EPR) spectroscopy or computational chemistry methods.

Kinetic and Thermodynamic Studies of Reaction Pathways

Understanding the kinetics and thermodynamics of the reaction pathways of this compound is crucial for predicting its reactivity and product distribution under different conditions.

For the reaction of naphthalene with hydroxyl radicals, experimental studies have shown that the reaction exhibits a negative activation energy at lower temperatures, suggesting an addition mechanism, while at higher temperatures, a positive activation energy is observed, indicative of a hydrogen abstraction mechanism. uhasselt.be Theoretical studies have calculated the energy barriers for hydrogen abstraction from the Cα and Cβ positions of naphthalene by •OH. researchgate.net These studies help in understanding the relative rates of different reaction pathways.

The kinetics of the reaction of the 2-naphthyl radical with other molecules, such as phenylacetylene, have also been investigated. maxapress.com These studies provide temperature- and pressure-dependent rate constants and help elucidate the dominant reaction channels at different temperatures. maxapress.com For example, at lower temperatures, the stabilization of the initial adduct is favored, while at higher temperatures, direct hydrogen abstraction becomes more prominent. maxapress.com

Equilibrium studies provide information about the relative stability of reactants and products and can be used to predict the product distribution at equilibrium. The product distribution in the reactions of this compound will depend on the relative rates of the competing reaction pathways.

In the reaction of naphthalene with OH radicals, the formation of various products, including 2-formylcinnamaldehyde, has been quantified. nih.gov The yield of 2-formylcinnamaldehyde was found to be dependent on the concentration of nitrogen dioxide (NO2), indicating that the reaction of the intermediate OH-naphthalene adducts with O2 and NO2 are competing pathways. nih.gov Kinetic analysis of the reactions of aryl radicals, including the 2-naphthyl radical, with phenylacetylene has shown that the product distribution is temperature-dependent, with isomerization reactions dominating at low temperatures and C-H β-scission becoming more significant at high temperatures. maxapress.com

Derivatives and Analogues of 2 Naphthalen 1 Yloxyacetaldehyde: Design and Synthetic Transformations

Modifications at the Acetaldehyde (B116499) Side Chain

The acetaldehyde moiety of 2-naphthalen-1-yloxyacetaldehyde is a key site for chemical manipulation, enabling a range of synthetic transformations to introduce new functional groups and extend the carbon chain.

Homologation and chain extension reactions of the acetaldehyde side chain provide a direct route to lengthen the carbon skeleton, leading to compounds with altered steric and electronic properties. While specific examples for this compound are not extensively detailed in readily available literature, general methodologies for aldehyde homologation are well-established. For instance, the Wittig reaction or related olefination reactions can be employed to introduce a one-carbon or multi-carbon unit, which can then be further functionalized. Another approach involves the reaction with the lithium enolate of acetaldehyde, which can serve as a precursor for creating longer carbon chains. rsc.org

The aldehyde functional group in this compound is readily oxidized to a carboxylic acid, 2-(naphthalen-1-yloxy)acetic acid. sigmaaldrich.com This conversion can be achieved using various oxidizing agents, such as potassium dichromate(VI) in the presence of dilute sulfuric acid. libretexts.orglibretexts.orgchemguide.co.uk The reaction typically involves heating the aldehyde with the oxidizing agent to ensure complete conversion to the carboxylic acid. libretexts.orglibretexts.orgchemguide.co.uk

The resulting 2-(naphthalen-1-yloxy)acetic acid is a key intermediate for the synthesis of a wide range of esters and amides. sigmaaldrich.com Esterification can be carried out through Fischer esterification with an alcohol under acidic conditions. Amide synthesis is commonly achieved by first converting the carboxylic acid to a more reactive acyl chloride or by using coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) to facilitate the reaction with a primary or secondary amine. researchgate.net For example, the synthesis of 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives has been reported as part of research into potential therapeutic agents. nih.gov Similarly, various amide-containing derivatives have been synthesized for applications in materials science, such as in the formation of rare earth metal complexes. nih.gov

Table 1: Examples of Carboxylic Acid, Ester, and Amide Derivatives

| Derivative Name | Parent Compound | Functional Group |

|---|---|---|

| 2-(Naphthalen-1-yloxy)acetic acid | This compound | Carboxylic Acid |

| Methyl 2-(naphthalen-1-yloxy)acetate | 2-(Naphthalen-1-yloxy)acetic acid | Ester |

| 2-(Naphthalen-1-yloxy)-N-phenylacetamide | 2-(Naphthalen-1-yloxy)acetic acid | Amide |

| N-(naphthalen-2-yl)-N-phenyl-2-(quinolin-8-yloxy)acetamide | 2-(quinolin-8-yloxy)acetic acid | Amide |

The carbonyl group of this compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. orgoreview.commasterorganicchemistry.comlumenlearning.com This reversible, acid-catalyzed reaction involves the nucleophilic addition of the amine to the aldehyde, followed by the elimination of a water molecule. orgoreview.comyoutube.comlibretexts.org The pH of the reaction medium is a critical parameter, with a weakly acidic environment generally favoring imine formation. lumenlearning.com

Similarly, reaction with hydroxylamine (B1172632) (NH₂OH) yields the corresponding oxime, and reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) produces hydrazones. masterorganicchemistry.comlibretexts.org These derivatives are often crystalline solids and can be useful for the characterization and purification of the parent aldehyde. lumenlearning.comlibretexts.org The formation of these C=N containing compounds introduces a new site for potential coordination with metal ions or further synthetic transformations.

Table 2: Products from Condensation Reactions of the Acetaldehyde Moiety

| Reactant | Product Type | General Structure |

|---|---|---|

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Naphthalen-1-OCH₂CH=N-R |

| Hydroxylamine (NH₂OH) | Oxime | Naphthalen-1-OCH₂CH=N-OH |

| Hydrazine (NH₂NH₂) | Hydrazone | Naphthalen-1-OCH₂CH=N-NH₂ |

The aldehyde functionality of this compound can participate in cyclization reactions, most notably to form cyclic acetals and dioxolanes. The reaction of the aldehyde with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst leads to the formation of a 1,3-dioxolane (B20135) ring. This reaction is reversible and is often used as a method to protect the aldehyde group during other synthetic steps. The formation of such cyclic structures can also be a key step in the synthesis of more complex heterocyclic systems. While specific studies on this compound are not abundant, the general reactivity of aldehydes in forming cyclic acetals is a fundamental and widely applied transformation in organic synthesis. nih.gov

Functionalization and Substitution on the Naphthalene (B1677914) Ring

The naphthalene ring of this compound is amenable to various functionalization and substitution reactions, allowing for the introduction of a wide range of substituents.

The regioselectivity of electrophilic substitution on the naphthalene ring is influenced by the existing 1-oxyacetaldehyde substituent. The oxygen atom of the ether linkage is an activating, ortho-, para-directing group. Therefore, electrophilic attack is generally favored at the positions ortho and para to the ether linkage (positions 2, 4, and 5). The steric hindrance from the side chain may influence the relative rates of substitution at these positions.

Methodologies for the regioselective synthesis of substituted naphthols and their derivatives are well-documented and can be applied to the functionalization of the this compound scaffold. researchgate.netacs.org These methods include Friedel-Crafts reactions, halogenations, nitrations, and sulfonations. researchgate.net For instance, direct electrophilic substitution on naphthol derivatives can be highly regioselective, allowing for the introduction of functional groups at specific positions on the aromatic rings. researchgate.netacs.org Furthermore, transition metal-catalyzed C-H activation has emerged as a powerful tool for the functionalization of specific positions on the naphthalene ring system. researchgate.netrsc.org These strategies enable the synthesis of a diverse library of substituted naphthalen-1-yloxy derivatives with tailored electronic and steric properties.

Synthesis of Halogenated, Nitrated, and Aminated Naphthalene Derivatives

The aromatic rings of the naphthalene system are susceptible to electrophilic substitution, a foundational reaction class for introducing a variety of functional groups. The existing 1-alkoxy group (-OCH₂CHO) is an activating, ortho-, para-directing group. This electronic influence guides the position of incoming electrophiles, primarily to the C4 (para) and C2 (ortho) positions.

Halogenation: The introduction of halogen atoms onto the naphthalene ring can be achieved under relatively mild conditions due to the activating nature of the alkoxy substituent. For instance, anisole, a simple phenyl alkyl ether, undergoes bromination with bromine in ethanoic acid without the need for a Lewis acid catalyst. blogspot.com Similarly, phenyl alkyl ethers readily undergo halogenation in the benzene (B151609) ring. blogspot.com For 1-naphthyl ethers, this reaction typically yields the 4-halo derivative as the major product due to steric hindrance at the ortho position. Common reagents include bromine (Br₂) or N-bromosuccinimide (NBS) for bromination, and chlorine (Cl₂) or N-chlorosuccinimide (NCS) for chlorination. wikipedia.org

Nitration: The nitration of the naphthalene ring is a key transformation, typically accomplished using a mixture of concentrated nitric acid and sulfuric acid. wikipedia.orgkhanacademy.orgyoutube.com The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent. libretexts.org The activating alkoxy group directs the nitro group to the ortho and para positions. wikipedia.org For substrates sensitive to the harsh conditions of mixed acid, such as phenols, milder methods like using nitric acid absorbed on silica (B1680970) gel can be employed to achieve nitration with fewer complications. youtube.com

Amination: Direct amination of the naphthalene ring is challenging. Therefore, indirect methods are commonly employed. One classic method is the Bucherer reaction, which converts naphthols into naphthylamines using an aqueous sulfite (B76179) or bisulfite solution and ammonia (B1221849) or an amine. researchgate.net More modern approaches involve transition-metal-catalyzed C-H amination. For example, using directing groups like picolinamide (B142947) on 1-naphthylamine (B1663977) derivatives, amination can be regioselectively guided to the C4 or C8 positions with silver or copper catalysts. mdpi.comacs.org

Table 1: Synthesis of Functionalized Naphthalene Derivatives

| Functional Group | Reaction Type | Typical Reagents | Key Considerations |

|---|---|---|---|

| Halogen (Br, Cl) | Electrophilic Aromatic Substitution | Br₂/ethanoic acid; NBS | The alkoxy group is activating, directing substitution to the para (C4) position. blogspot.com |

| **Nitro (NO₂) ** | Electrophilic Aromatic Substitution | Conc. HNO₃ / Conc. H₂SO₄ | The nitronium ion (NO₂⁺) is the electrophile; substitution is directed to ortho/para positions. wikipedia.orglibretexts.org |

| **Amino (NH₂) ** | Indirect Methods (e.g., Bucherer Reaction) | NaHSO₃, NH₃ (from naphthol) | Direct amination is difficult; often requires conversion from a naphthol or catalyzed C-H functionalization. researchgate.netmdpi.com |

Isomeric and Structurally Related Naphthalene-Oxygen Compounds

The properties and reactivity of naphthalene-based compounds are highly dependent on the substitution pattern. Comparing this compound with its isomer and other related ethers provides insight into these structure-property relationships.

Synthesis and Comparison with 2-Naphthalen-2-yloxyacetaldehyde

The synthesis of the isomeric compound, 2-(naphthalen-2-yloxy)acetaldehyde, follows a parallel synthetic route to its 1-oxy counterpart. The process would involve the Williamson ether synthesis, where 2-naphthol (B1666908) is deprotonated with a base to form the 2-naphthoxide ion, which then acts as a nucleophile, attacking an electrophile like 2-bromoacetaldehyde or a protected equivalent. A synthesis for a related derivative, 2-(naphthalen-2-yloxy)acetohydrazide, has been documented, starting from the corresponding ester. nih.gov

The difference in the point of attachment of the yloxyacetaldehyde side chain—position 1 versus position 2—has significant chemical consequences.

Steric Hindrance: The 1-position is sterically more hindered due to the peri-interaction with the hydrogen atom at the C8 position. This can influence the conformation of the side chain and affect the accessibility of the aldehyde group and the naphthalene ring to reagents. The 2-position is less sterically encumbered.

Electronic Properties: While both are electron-donating alkoxy substituents, their position affects the electronic distribution across the naphthalene ring system differently. This can lead to variations in the reactivity of the aromatic ring toward electrophilic substitution and can influence the physicochemical properties of the molecule, such as polarity, solubility, and crystal packing. researchgate.netmdpi.com

Reactivity: Studies comparing 1- and 2-substituted naphthalenes have shown differences in biological and chemical activity, which are often attributed to these steric and electronic distinctions. nih.govepa.gov For example, electrophilic substitution on naphthalene itself is kinetically favored at the 1-position due to the formation of a more stabilized carbocation intermediate. pearson.com

Table 2: Comparison of Isomeric Naphthyloxyacetaldehydes

| Feature | This compound | 2-Naphthalen-2-yloxyacetaldehyde |

|---|---|---|

| Point of Attachment | C1 of Naphthalene | C2 of Naphthalene |

| Steric Environment | More hindered due to C8 peri-interaction | Less sterically hindered |

| Reactivity Profile | Affected by steric hindrance and unique electronic distribution of the 1-position. nih.gov | Generally reflects the properties of less hindered 2-substituted naphthalenes. nih.gov |

| Synthesis Precursor | 1-Naphthol (B170400) | 2-Naphthol |

Investigation of Naphthol-Derived Ethers with Different Side Chains

The versatility of the Williamson ether synthesis allows for the preparation of a wide range of naphthol-derived ethers by varying the electrophilic partner. This strategy has been used to synthesize a series of naphthyl ethers by reacting 1-naphthol or 2-naphthol with different brominated compounds in a micellar medium. jocpr.com Examples include the reaction of naphthols with benzyl (B1604629) bromide to form benzyl naphthyl ethers and with phenacyl bromide to produce phenacyl naphthyl ethers. jocpr.com This method provides a straightforward route to modify the side chain, enabling the exploration of structure-activity relationships by introducing different functional groups, altering chain length, or incorporating other aromatic moieties. nih.gov

Table 3: Examples of Naphthol-Derived Ethers with Varied Side Chains

| Naphthol Precursor | Side Chain Precursor (Electrophile) | Resulting Ether Side Chain | Synthetic Method |

|---|---|---|---|

| 1-Naphthol | Benzyl Bromide | -CH₂-Ph (Benzyl) | Williamson Ether Synthesis jocpr.com |

| 1-Naphthol | Phenacyl Bromide | -CH₂-C(O)-Ph (Phenacyl) | Williamson Ether Synthesis jocpr.com |

| 1-Naphthol | 4-Bromobutanoic Acid Derivative | -(CH₂)₃-COOH Derivative | Williamson Ether Synthesis followed by functionalization nih.gov |

Conjugated Systems and Hybrid Structures

The aldehyde functionality of this compound is a valuable handle for extending the molecule's π-system through the formation of conjugated structures like stilbenes or for serving as a starting point in the construction of larger polycyclic aromatic systems.

Naphthalene-Stilbene Derivatives

Stilbenes, which feature a 1,2-diphenylethene core, can be readily synthesized from aldehydes. The Wittig reaction is a premier method for this transformation, converting a carbonyl group into an alkene. masterorganicchemistry.com In this context, this compound would react with a phosphonium (B103445) ylide (e.g., one derived from benzyltriphenylphosphonium (B107652) bromide). nih.govjuliethahn.com

The reaction proceeds through the nucleophilic attack of the ylide's carbanion on the aldehyde's carbonyl carbon. This forms a betaine (B1666868) intermediate, which subsequently cyclizes to a four-membered oxaphosphetane ring. The driving force of the reaction is the collapse of this intermediate into the thermodynamically stable triphenylphosphine (B44618) oxide and the desired alkene (the naphthalene-stilbene derivative). masterorganicchemistry.comyoutube.com A common alternative, the Horner-Wadsworth-Emmons reaction, uses a phosphonate-stabilized carbanion and often provides higher E-selectivity for the resulting alkene. wiley-vch.de

Naphthalene-Anthracene Hybrid Compounds

Constructing a naphthalene-anthracene hybrid involves annulation, or the building of a new ring onto the existing naphthalene scaffold. Several strategies can be envisioned starting from a derivative of this compound.

One classical method is the Haworth synthesis, which involves the Friedel-Crafts acylation of the naphthalene ring with an anhydride, such as phthalic anhydride. spcmc.ac.in The resulting keto-acid is then subjected to a reduction (e.g., Clemmensen or Wolff-Kishner) followed by an intramolecular Friedel-Crafts reaction (ring closure) using a strong acid, and subsequent aromatization to yield the anthracene (B1667546) core. spcmc.ac.in The position of the initial acylation would be directed by the existing alkoxy group.

More contemporary methods include transition metal-catalyzed cross-coupling reactions or cycloaddition strategies. For example, a properly functionalized naphthalene derivative could serve as a diene or dienophile in a Diels-Alder reaction to construct the third ring, which is then aromatized. beilstein-journals.org The synthesis of naphthalene and anthracene diimides has been achieved through a [2+2+2] cycloaddition approach to build the polycyclic aromatic backbone. beilstein-journals.org Similarly, Heck reactions have been employed to synthesize various naphthalene and anthracene derivatives. rsc.org These methods offer pathways to create complex hybrid structures that merge the properties of both aromatic systems. rsc.orgnih.gov

Incorporation into Polymeric Architectures and Supramolecular Frameworks

The unique structural characteristics of this compound, which combine a reactive aldehyde group with a bulky, aromatic naphthalene ether moiety, make it a promising candidate for the synthesis of advanced polymeric materials and complex supramolecular assemblies. The aldehyde functionality serves as a versatile handle for a variety of polymerization reactions, while the naphthalenyloxy group can impart desirable properties such as thermal stability, specific optical behavior, and a propensity for self-organization through non-covalent interactions.

The design of polymers and supramolecular structures from this compound and its analogues is predicated on established chemical transformations. The aldehyde group can readily participate in condensation reactions to form Schiff bases (imines), which can be the basis for polyimine networks or the side chains of other polymers. Furthermore, the aromatic naphthalene core is a well-known component in the design of liquid crystals and other self-assembling systems, driven by π-π stacking and van der Waals forces.

The aldehyde group of this compound is a key functional group for its incorporation into various polymer backbones through polycondensation reactions. For instance, reaction with diamines can yield polyimines, also known as Schiff base polymers. These materials are of interest for their potential in chemosensing, catalysis, and as organic semiconductors. The naphthalene moiety in such polymers would be expected to enhance thermal stability and influence the polymer's morphology and electronic properties.

Another approach involves the conversion of the aldehyde to other functional groups more amenable to different types of polymerization. For example, oxidation to a carboxylic acid would yield 2-(naphthalen-1-yloxy)acetic acid, a monomer that could be used in the synthesis of polyesters or polyamides. Reduction of the aldehyde to an alcohol, producing 2-(naphthalen-1-yloxy)ethanol, would provide a diol monomer for polyester (B1180765) or polyurethane synthesis.

The table below outlines potential polymeric architectures that could be synthesized from this compound or its simple derivatives.

| Polymer Type | Monomer(s) | Type of Linkage | Potential Properties |

|---|---|---|---|

| Polyimine | This compound + Diamine (e.g., 1,4-phenylenediamine) | Imine (-C=N-) | Thermal stability, semiconductivity, fluorescence |

| Polyester | 2-(Naphthalen-1-yloxy)acetic acid + Diol (e.g., ethylene glycol) | Ester (-COO-) | High glass transition temperature, mechanical strength |

| Polyamide | 2-(Naphthalen-1-yloxy)acetic acid + Diamine (e.g., hexamethylenediamine) | Amide (-CONH-) | High thermal resistance, good mechanical properties |

| Polyurethane | 2-(Naphthalen-1-yloxy)ethanol + Diisocyanate (e.g., toluene (B28343) diisocyanate) | Urethane (-NHCOO-) | Elastomeric properties, abrasion resistance |

The rigid and planar naphthalene ring system is a key structural motif in the field of supramolecular chemistry, known to promote the formation of ordered assemblies through π-π stacking interactions. Derivatives of this compound are therefore excellent candidates for the construction of supramolecular frameworks such as liquid crystals, organogels, and other self-assembled nanostructures.

For instance, Schiff base derivatives formed by the condensation of this compound with anilines bearing long alkyl chains can be designed to exhibit liquid crystalline behavior. In such molecules, the calamitic (rod-like) shape necessary for mesophase formation is provided by the rigid naphthalene and phenyl groups, while the flexible alkyl chains promote fluidity. The presence of the ether linkage can also influence the molecular geometry and packing, which in turn affects the type of liquid crystal phase formed (e.g., nematic, smectic).

The table below presents hypothetical examples of supramolecular frameworks that could be designed from derivatives of this compound.

| Framework Type | Molecular Design Principle | Key Interactions | Potential Applications |

|---|---|---|---|

| Liquid Crystals | Condensation of this compound with long-chain anilines | π-π stacking, van der Waals forces | Display technologies, optical sensors |

| Organogels | Derivatives with hydrogen bonding motifs (e.g., amides, ureas) | Hydrogen bonding, π-π stacking | Drug delivery, stimuli-responsive materials |

| Self-Assembled Monolayers | Adsorption of derivatives with appropriate head groups onto surfaces | Molecule-substrate interactions, intermolecular forces | Surface modification, molecular electronics |

Spectroscopic Characterization and Advanced Structural Elucidation of 2 Naphthalen 1 Yloxyacetaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For 2-Naphthalen-1-yloxyacetaldehyde, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques is utilized to assemble a complete structural picture.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of this compound provides critical information regarding the number of distinct proton environments, their chemical shifts, and their coupling interactions. The aldehydic proton characteristically appears as a singlet in the downfield region of the spectrum, typically around δ 9.88 ppm. This significant downfield shift is attributed to the deshielding effect of the adjacent carbonyl group.

The methylene (B1212753) protons of the oxyacetaldehyde moiety are observed as a singlet at approximately δ 4.87 ppm. The protons of the naphthalene (B1677914) ring system resonate in the aromatic region, generally between δ 7.00 and δ 8.20 ppm, exhibiting complex splitting patterns due to spin-spin coupling between adjacent protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 9.88 | s | 1H | -CHO |

| 8.15 | d | 1H | Ar-H |

| 7.85 | d | 1H | Ar-H |

| 7.58 - 7.45 | m | 3H | Ar-H |

| 7.39 | t | 1H | Ar-H |

| 7.04 | d | 1H | Ar-H |

Note: The assignments for the aromatic protons are based on typical chemical shift ranges and may require further 2D NMR analysis for definitive assignment.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework of the molecule. The most downfield signal is that of the aldehydic carbonyl carbon, which is typically found around δ 200.5 ppm. The carbon atom of the methylene group (-OCH₂-) is expected to resonate at approximately δ 72.9 ppm.

The ten carbon atoms of the naphthalene ring system give rise to a series of signals in the aromatic region, generally between δ 105 and δ 155 ppm. The chemical shifts of these carbons are influenced by the position of the ether linkage and provide a unique fingerprint for the substitution pattern. The quaternary carbon of the naphthalene ring attached to the oxygen atom (C-1) is observed at approximately δ 153.5 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 200.5 | -CHO |

| 153.5 | C-1 (Ar-C) |

| 134.6 | Ar-C |

| 127.6 | Ar-CH |

| 126.8 | Ar-CH |

| 126.3 | Ar-C |

| 125.8 | Ar-CH |

| 125.4 | Ar-CH |

| 122.2 | Ar-CH |

| 121.0 | Ar-CH |

| 105.4 | Ar-CH |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While direct experimental 2D NMR data for this compound is not widely available in the public domain, the expected correlations can be predicted based on the established ¹H and ¹³C NMR assignments. These techniques are invaluable for confirming the structural assignments made from one-dimensional spectra.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For this compound, cross-peaks would be expected between the coupled aromatic protons on the naphthalene ring, allowing for the assignment of adjacent protons. The aldehydic proton and the methylene protons, being singlets, would not show any cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the proton signal at δ 4.87 ppm to the carbon signal at δ 72.9 ppm (-OCH₂-). Similarly, each aromatic proton signal would correlate with its corresponding aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, the aldehydic proton at δ 9.88 ppm would be expected to show a correlation to the methylene carbon at δ 72.9 ppm. The methylene protons at δ 4.87 ppm would likely show a correlation to the C-1 aromatic carbon at δ 153.5 ppm.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum reveals through-space proximity of protons. In this compound, a NOESY experiment could show a correlation between the methylene protons (-OCH₂-) and the aromatic proton at the C-2 position of the naphthalene ring, confirming their spatial closeness.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.

Vibrational Mode Assignments for Aldehyde and Aromatic Units

The aldehyde functional group has several characteristic vibrations. The most prominent is the C=O stretching vibration, which is expected to appear as a strong band in the IR spectrum. The aldehydic C-H bond gives rise to stretching and bending vibrations.

The naphthalene unit, being an aromatic system, will exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹, as well as C=C stretching vibrations within the aromatic ring, typically in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations are also expected in the fingerprint region.

Identification of Characteristic Functional Group Frequencies

Based on established correlation tables and data from similar compounds, the following characteristic frequencies can be anticipated for this compound:

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration | Expected Intensity (IR) | Expected Intensity (Raman) | Functional Group |

|---|---|---|---|---|

| ~3100-3000 | C-H stretch | Medium | Strong | Aromatic |

| ~2900-2800 | C-H stretch | Medium | Medium | Methylene |

| ~2850 & ~2750 | C-H stretch | Medium (often two bands) | Medium | Aldehyde |

| ~1730-1715 | C=O stretch | Strong | Medium | Aldehyde |

| ~1600-1450 | C=C stretch | Medium-Strong | Strong | Aromatic Ring |

| ~1250-1200 | C-O-C stretch | Strong | Medium | Aryl Ether |

The C=O stretch of the aldehyde is a particularly strong and diagnostic band in the IR spectrum. In the Raman spectrum, the aromatic ring stretching vibrations are typically strong and provide a characteristic fingerprint of the naphthalene moiety. The symmetric nature of the C=C bonds in the aromatic ring leads to strong Raman scattering. The aldehydic C-H stretching vibrations, often appearing as a pair of bands due to Fermi resonance, are also a key indicator of the aldehyde group in the IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a chemical compound. This absorption corresponds to the excitation of outer electrons from their ground state to a higher energy state. For organic molecules, these measurements provide information about electronic transitions, particularly involving π-electrons in conjugated systems.

Analysis of Electronic Transitions in the Naphthalene Chromophore

The UV-Vis spectrum of this compound is dominated by the electronic transitions within the naphthalene ring system, which acts as the primary chromophore. The absorption of UV radiation by naphthalene and its derivatives involves the promotion of electrons from bonding (π) or non-bonding (n) orbitals to anti-bonding (π*) orbitals. shu.ac.ukelte.hu

The naphthalene chromophore exhibits several characteristic π → π* transitions. uzh.ch These are often designated using Platt's notation as ¹Lₐ and ¹Lₑ bands. researchgate.net The ¹Lₑ transition typically appears at a shorter wavelength with high intensity, while the ¹Lₐ band is found at a longer wavelength with a more moderate intensity. researchgate.net In naphthalene itself, the S₀ → S₁ (¹Lₑ) transition is observed around 310 nm, while the S₀ → S₂ (¹Lₐ) transition begins around 33200 cm⁻¹ (approximately 301 nm). researchgate.net

The presence of the yloxyacetaldehyde (-OCH₂CHO) substituent on the naphthalene ring influences these transitions. The ether oxygen atom has non-bonding electrons (lone pairs) that can participate in n → π* transitions. shu.ac.ukuzh.ch These transitions are typically of lower energy (longer wavelength) but have a much lower probability and therefore lower intensity compared to π → π* transitions. shu.ac.uk The substituent also acts as an auxochrome, which can cause a bathochromic shift (a shift to longer wavelengths) of the primary naphthalene absorption bands due to the extension of the conjugated system.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Wavelength Region | Relative Intensity |

| π → π | π bonding to π anti-bonding | 220-330 nm | High |

| n → π | non-bonding to π anti-bonding | > 300 nm | Low |

| n → σ* | non-bonding to σ anti-bonding | < 250 nm | Low |

Solvatochromic Effects on Electronic Spectra

Solvatochromism is the phenomenon where the absorption spectrum of a compound changes in position, intensity, and shape when measured in different solvents. taylorandfrancis.comrsc.org This effect is dependent on the polarity of the solvent and the difference in the dipole moments between the ground and excited states of the molecule.

For a compound like this compound, changing the solvent polarity is expected to induce shifts in its UV-Vis absorption bands. This behavior can be categorized as either positive (bathochromic or red shift) or negative (hypsochromic or blue shift) solvatochromism. wikipedia.org

Positive Solvatochromism : A red shift with increasing solvent polarity occurs when the excited state is more polar than the ground state. taylorandfrancis.comwikipedia.org More polar solvents will stabilize the polar excited state to a greater extent than the ground state, thus lowering the energy required for the electronic transition.

Negative Solvatochromism : A blue shift with increasing solvent polarity is observed when the ground state is more polar than the excited state. In this case, polar solvents stabilize the ground state more, increasing the energy gap for the transition. wikipedia.org

Given the presence of the polar ether and aldehyde functionalities, this compound is likely to exhibit solvatochromic effects. The π → π* transitions of the aromatic system are particularly sensitive to solvent interactions. nih.gov It is anticipated that in more polar solvents like ethanol or acetonitrile, the absorption maxima would shift compared to those in non-polar solvents like hexane or cyclohexane.

Table 2: Hypothetical Solvatochromic Shifts for the Longest Wavelength Absorption Band of this compound

| Solvent | Polarity (Dielectric Constant) | Expected Shift Type | Hypothetical λmax |

| Hexane | Low (~1.9) | - | Baseline |

| Toluene (B28343) | Low (~2.4) | Minor Red Shift | Baseline + (1-3 nm) |

| Acetone | High (~20.7) | Significant Red Shift | Baseline + (5-10 nm) |

| Ethanol | High (~24.5) | Significant Red Shift | Baseline + (7-12 nm) |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For molecular characterization, it provides information about the molecular weight and the structure of a compound through the analysis of its fragmentation patterns.

Determination of Molecular Ion and Fragmentation Patterns

In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•), which is a radical cation. The mass of this ion corresponds to the molecular weight of the compound. For this compound (C₁₂H₁₀O₂), the molecular weight is 186.0681 g/mol , so the molecular ion peak is expected at an m/z of 186. Aromatic compounds often show strong molecular ion peaks due to the stability of the ring system. libretexts.org

The molecular ion then undergoes fragmentation, breaking into smaller, charged fragments and neutral species. The pattern of these fragments provides a fingerprint that can be used for structural elucidation. For this compound, key fragmentation pathways would likely involve the cleavage of bonds in the side chain.

Common fragmentation patterns for aromatic ethers and aldehydes include: miamioh.edu

Alpha-Cleavage : Cleavage of the bond adjacent to the oxygen or carbonyl group.

Loss of a formyl radical (•CHO, 29 Da), resulting in a fragment at m/z 157.

Loss of a hydrogen radical (•H, 1 Da) from the aldehyde group, giving a peak at m/z 185.

Cleavage of the Ether Bond :

Loss of the entire acetaldehyde (B116499) group (•CH₂CHO, 43 Da) to yield a naphthoxy cation at m/z 143.

Formation of the stable naphthalene cation (m/z 128) through more complex rearrangements and cleavages. researchgate.netacs.orgnist.gov

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 186 | [C₁₂H₁₀O₂]⁺• | (Molecular Ion) |

| 185 | [C₁₂H₉O₂]⁺ | •H |

| 157 | [C₁₁H₉O]⁺ | •CHO |

| 143 | [C₁₀H₇O]⁺ | •CH₂CHO |

| 128 | [C₁₀H₈]⁺• | C₂H₂O₂ |

| 115 | [C₉H₇]⁺ | CO from m/z 143 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an advanced form of MS that measures the mass-to-charge ratio with extremely high accuracy, typically to four or five decimal places. fiveable.meresearchgate.net This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass. fiveable.memeasurlabs.com

While standard MS can identify the nominal mass (e.g., m/z 186), HRMS can distinguish between different molecular formulas that have the same nominal mass. fiveable.me For this compound, the theoretical exact mass for the molecular ion [C₁₂H₁₀O₂]⁺• can be calculated by summing the exact masses of its constituent isotopes (¹²C, ¹H, ¹⁶O).

Calculated Exact Mass : 186.0681 Da

An experimental HRMS measurement yielding a value very close to 186.0681 would confirm the elemental formula as C₁₂H₁₀O₂, providing strong evidence for the compound's identity. measurlabs.com HRMS is a crucial tool for identifying unknown compounds and verifying the structures of synthesized molecules. measurlabs.com

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination

For this compound, a successful XRD analysis would require growing a suitable single crystal of the compound. wikipedia.org The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is measured and analyzed. nih.gov This analysis yields an electron density map from which the atomic positions can be determined.

An XRD study of this compound would elucidate several key structural features:

Planarity of the Naphthalene System : Confirm the expected near-planar geometry of the fused aromatic rings. mdpi.com

Conformation of the Side Chain : Determine the torsion angles of the -O-CH₂-CHO chain, revealing its spatial orientation relative to the naphthalene ring.

Bond Lengths and Angles : Provide precise measurements for all covalent bonds (e.g., C-O, C=O, C-C) and the angles between them, which can offer insights into bonding and steric effects. kpi.ua

Crystal Packing : Reveal how individual molecules are arranged in the crystal lattice, including any intermolecular interactions such as hydrogen bonds or π-stacking that stabilize the crystal structure. mdpi.com

While no specific crystal structure for this compound is found in the surveyed literature, XRD remains the most powerful tool for unambiguously confirming its molecular structure and solid-state conformation. bit.edu.cn

Integration of Multi-Spectroscopic Data for De Novo Structure Elucidation

The unequivocal determination of the chemical structure of an unknown compound, a process known as de novo structure elucidation, is a cornerstone of chemical analysis. This process relies on the synergistic integration of data from various spectroscopic techniques, each providing a unique piece of the structural puzzle. In the case of this compound, a combination of mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) allows for a comprehensive and unambiguous structural assignment. The elucidation process begins with the determination of the molecular formula and then systematically pieces together the connectivity of the atoms.

Mass Spectrometry (MS): Determining the Molecular Formula and Key Fragments

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about its substructures.

The high-resolution mass spectrum of this compound would reveal a molecular ion peak ([M]⁺) that allows for the determination of its exact mass and, consequently, its molecular formula. With a molecular weight of 186.21 g/mol , the molecular formula is established as C₁₂H₁₀O₂.

The fragmentation pattern in the mass spectrum provides further structural insights. Key fragmentation pathways for aldehydes and ethers can be predicted. The loss of the aldehyde group's hydrogen atom would result in a significant peak at M-1. Alpha-cleavage, a common fragmentation for aldehydes, would lead to the loss of the formyl radical (•CHO), producing a fragment at m/z 157. Additionally, cleavage of the ether bond can occur, leading to characteristic fragments. The presence of a stable naphthalene ring results in a strong molecular ion peak.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of an aldehyde and an aromatic ether.

A strong, sharp absorption band in the region of 1720-1740 cm⁻¹ is indicative of the C=O stretching vibration of an aliphatic aldehyde. The presence of the aldehyde is further confirmed by two weaker C-H stretching bands around 2720 cm⁻¹ and 2820 cm⁻¹. The aromatic nature of the naphthalene ring is evidenced by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching above 3000 cm⁻¹. The C-O stretching of the aryl ether linkage would typically appear as a strong band in the 1200-1250 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides the most detailed information about the structure, revealing the chemical environment of each hydrogen and carbon atom and how they are connected.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would show distinct signals for the aldehydic proton, the methylene protons, and the aromatic protons of the naphthalene ring.

The aldehydic proton (CHO) would appear as a highly deshielded singlet at approximately 9.8 ppm. The two protons of the methylene group (-O-CH₂-) would appear as a singlet around 4.8 ppm, shifted downfield due to the adjacent oxygen atom. The seven aromatic protons of the naphthalene ring would resonate in the region of 7.0-8.2 ppm, exhibiting a complex splitting pattern due to spin-spin coupling between adjacent protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum indicates the number of different carbon environments in the molecule. The spectrum of this compound would display 12 distinct signals, corresponding to the 12 carbon atoms in the structure.

The aldehydic carbonyl carbon would be the most deshielded, appearing around 200 ppm. The ten carbons of the naphthalene ring would resonate in the aromatic region, typically between 110 and 155 ppm. The methylene carbon (-O-CH₂-) would be found further upfield, at approximately 70 ppm.

Putting It All Together: The Final Structure

By integrating the data from these spectroscopic techniques, the structure of this compound can be confidently elucidated.

MS establishes the molecular formula as C₁₂H₁₀O₂.

IR confirms the presence of an aldehyde (C=O and aldehydic C-H stretches) and an aromatic ether (C-O stretch).

¹H NMR identifies the aldehydic proton, the methylene protons adjacent to the ether oxygen, and the seven aromatic protons of a naphthalene ring.

¹³C NMR confirms the presence of 12 distinct carbon atoms, including the aldehydic carbonyl, the methylene carbon, and the ten aromatic carbons.